Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-
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Overview
Description
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and a 4-methylphenoxyethyl group attached to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- typically involves the reaction of 4-methylphenoxyethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4-dimethylphenyl)-: Similar in structure but with different substituents on the phenyl ring.
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Contains a methoxy group instead of a methylphenoxy group.
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Features acetyloxy groups instead of methylphenoxy.
Uniqueness
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- is unique due to the presence of both a phenyl and a 4-methylphenoxyethyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
61293-95-6 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-8-10-17(11-9-14)20-13-12-18(15(2)19)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
InChI Key |
GVZOEFFNFQAQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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